

# The history and discovery of **cis**-Zeatin as a plant cytokinin.

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## Compound of Interest

Compound Name: **Cis**-Zeatin

Cat. No.: **B600781**

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An In-depth Technical Guide to the History, Discovery, and Function of **cis**-Zeatin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **cis**-Zeatin, a naturally occurring plant cytokinin. It covers the historical context of its discovery, its relationship to the better-known *trans*-Zeatin, its biological activity, the experimental protocols used in its study, and its role in plant signaling pathways.

## The Historical Landscape of Cytokinin Discovery

The journey to identify the chemical factors governing plant cell division began long before the discovery of zeatin. In the early 20th century, scientists like Gottlieb Haberlandt postulated the existence of soluble substances that could stimulate cell proliferation[1][2][3]. This hypothesis gained significant traction through the work of Folke Skoog and his colleagues in the 1940s and 1950s. Their research with tobacco pith callus cultures definitively showed that a combination of auxin and another, yet unknown, factor was essential for sustained cell division[1].

This quest first led to the isolation of kinetin in 1955 by Miller and Skoog's team, a potent cell-division factor derived from autoclaved herring sperm DNA[2]. While highly active, kinetin was not found to be naturally produced in plants. The search for an endogenous plant cytokinin culminated in the early 1960s. Working independently, D.S. Letham and Carlos Miller isolated a powerful cell division-promoting substance from immature corn kernels (*Zea mays*). Letham

named this compound "zeatin" in 1963, marking the first identification of a naturally occurring cytokinin from a plant source. This initially discovered form was trans-Zeatin.

## The Emergence of an Isomer: The Discovery of **cis**-Zeatin

While trans-Zeatin was established as a primary active cytokinin, a new chapter in the zeatin story began in 1967. Researchers, including R.H. Hall and his colleagues, reported that hydrolysates of soluble RNA (s-RNA) from plant tissues contained a cytokinin-like substance. Using mass spectrometry, Hall identified this compound as the riboside of the *cis* isomer of zeatin (**cis**-zeatin riboside).

This discovery was significant for two reasons. First, it identified a new, naturally occurring isomer of zeatin. Second, it revealed a distinct biosynthetic origin, suggesting that **cis**-Zeatin and its derivatives could be released during the degradation of tRNA, where they exist as modified adenosine residues. The chemical synthesis of **cis**-Zeatin was achieved by Leonard et al. in 1971, which enabled direct comparative studies of its biological activity against its trans counterpart.

Early bioassays, particularly the tobacco callus growth assay, established that **cis**-Zeatin possessed significantly lower biological activity than trans-Zeatin—in some cases, over 50 times less active. This led to a long-standing view of **cis**-Zeatin as a weakly active or inactive byproduct of tRNA metabolism, sparking a debate about its physiological relevance that continues to evolve with new research. While trans-Zeatin is considered the highly active form, recent studies indicate that **cis**-Zeatin has distinct physiological roles, particularly in certain plant species or under specific conditions.

## Quantitative Comparison of Biological Activity

The biological potency of **cis**-Zeatin relative to trans-Zeatin has been evaluated in several classical cytokinin bioassays. trans-Zeatin consistently demonstrates higher activity. The table below summarizes quantitative data from comparative studies.

Bioassay	Organism /System	Parameter Measured	trans-Zeatin Activity (EC <sub>50</sub> or relative)	cis-Zeatin Activity (EC <sub>50</sub> or relative)	trans/cis Activity Ratio	Reference(s)
Tobacco Callus Growth	<i>Nicotiana tabacum</i>	Fresh Weight Increase	Highly Active	>50x less active than trans-Zeatin	>50	
Amaranthus Betacyanin	Amaranthus seedlings	Betacyanin Synthesis	EC <sub>50</sub> ≈ 1.8 μM	EC <sub>50</sub> > 100 μM	>55	
Oat Leaf Senescence	<i>Avena sativa</i> leaves	Chlorophyll Retention	Highly Active	Mildly Active	~3 - 27	
Rice Root Elongation	<i>Oryza sativa</i> seedlings	Root Length Inhibition	Comparable to cis-Zeatin	Comparable to trans-Zeatin	~1	
Arabidopsis Gene Induction	<i>Arabidopsis thaliana</i>	ARR5 Promoter Activity	Highly Active	Requires higher concentration than trans-Z	>1	

## Key Experimental Protocols

The discovery and characterization of **cis-Zeatin** relied on the development of robust protocols for its extraction, purification, and biological testing.

### Protocol for Extraction and Purification of **cis-Zeatin**

This generalized protocol is based on methodologies developed for cytokinin analysis from plant tissues. The use of labeled internal standards is critical for accurate quantification.

- Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract the powder in a cold solvent, such as 80% methanol or a modified Bieleski buffer (methanol/chloroform/formic acid/water), to halt enzymatic activity.
- Internal Standards: Add deuterium-labeled cytokinin internal standards (e.g., [2H5]**cis-Zeatin**) to the extraction solvent to account for losses during purification and for final quantification by mass spectrometry.
- Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C. Collect the supernatant. Re-extract the pellet and combine the supernatants.
- Initial Purification (Reversed-Phase Chromatography): Pass the crude extract through a C18 solid-phase extraction (SPE) column to remove chlorophyll, lipids, and other non-polar contaminants.
- Secondary Purification (Ion-Exchange Chromatography): Further purify the eluate using cation-exchange chromatography (e.g., Dowex 50W) or a combination of diethylaminoethyl (DEAE) cellulose and C18 columns to separate different classes of phytohormones and metabolites.
- Concentration: Evaporate the purified fraction to dryness under vacuum and re-dissolve in a small volume of the initial mobile phase for analysis.
- Analysis and Quantification: Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS/MS). Identification is based on retention time and mass-to-charge ratio compared to authentic standards, while quantification is based on the ratio of the endogenous compound to the labeled internal standard.

## Protocol for the Tobacco Pith Callus Bioassay

This bioassay was instrumental in the discovery of cytokinins and remains a standard for assessing cytokinin activity.

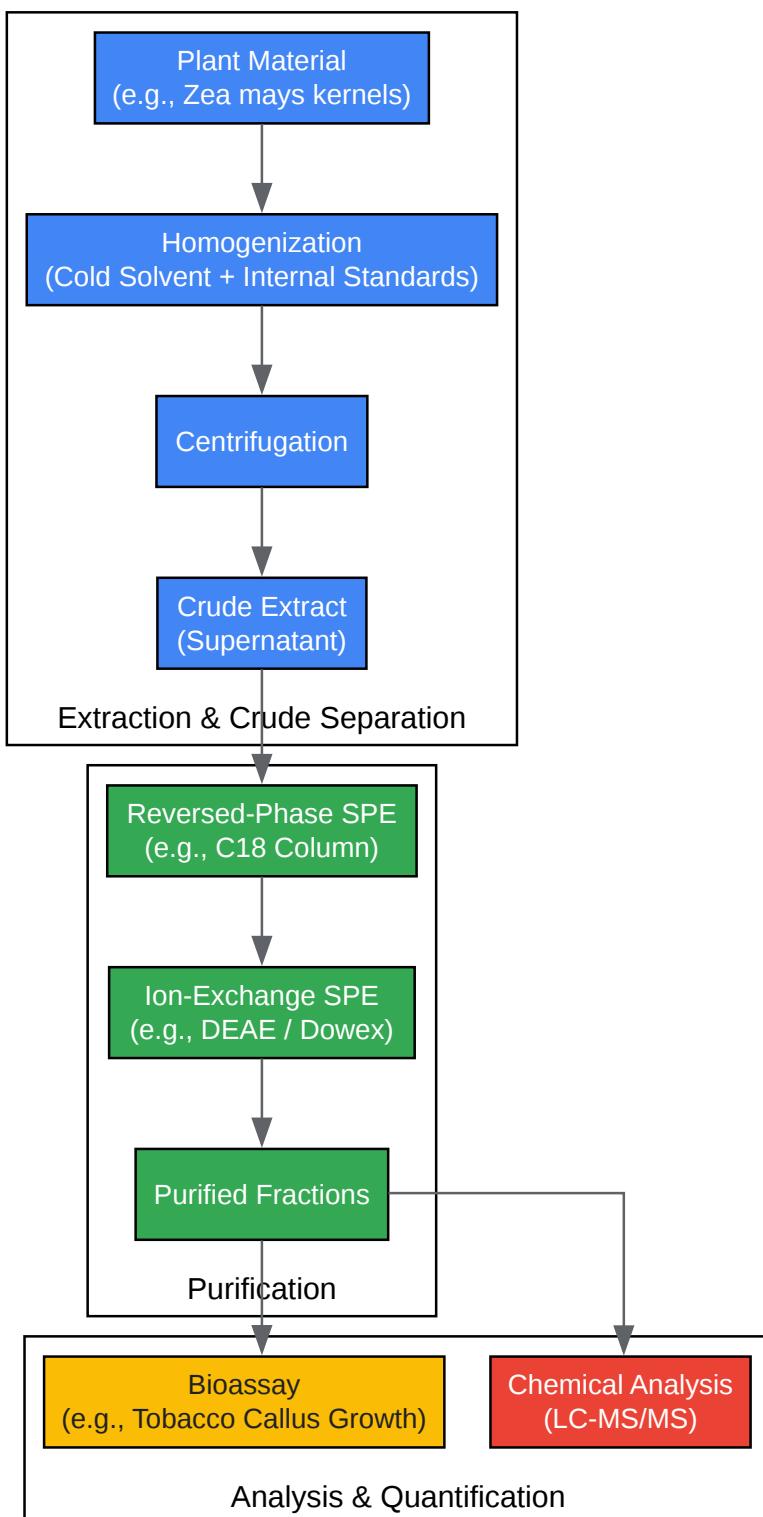
- Explant Preparation: Aseptically excise pith tissue cylinders from the stems of tobacco plants (*Nicotiana tabacum*). Cut the cylinders into uniform discs (e.g., 2-3 mm thick).

- Media Preparation: Prepare a sterile basal medium, such as Murashige and Skoog (MS) medium, containing mineral salts, vitamins, myo-inositol, and 2-3% sucrose. Solidify the medium with agar (0.8-1.4%).
- Hormone Supplementation: Critically, supplement the medium with a constant, suboptimal concentration of an auxin (e.g., 2 mg/L of Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA)). Tobacco pith will not proliferate without both auxin and a cytokinin.
- Test Substance Addition: Create a dilution series of the test substance (**cis-Zeatin**) and add each concentration to a separate batch of the auxin-containing medium before solidification. A control medium should contain only auxin.
- Incubation: Place one explant onto the surface of the solidified medium in each culture vessel. Incubate the cultures in a controlled environment, typically at  $25\pm2^{\circ}\text{C}$  in darkness, for 3 to 5 weeks.
- Quantification: After the incubation period, measure the increase in fresh weight of the resulting callus tissue. Cytokinin activity is proportional to the yield of callus growth at a given concentration.

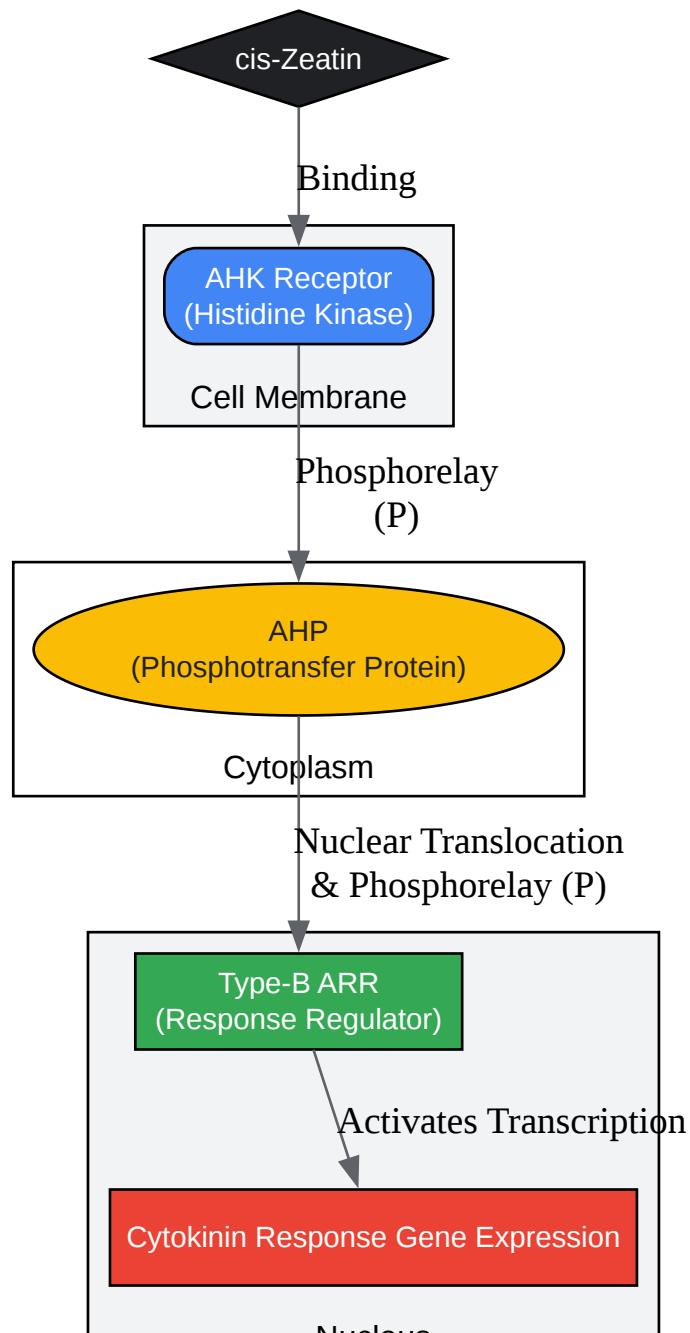
## Visualization of Workflows and Pathways

### Experimental Workflow for Cytokinin Identification

The following diagram illustrates the logical flow of the experimental process from plant sample to final analysis.



Experimental Workflow for cis-Zeatin Identification



The cis-Zeatin Signaling Pathway

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